methyl 1-({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate
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Overview
Description
METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a triazole ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final compound is obtained by coupling the benzofuran, triazole, and piperidine intermediates through appropriate linkers and under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidized Benzofuran Derivatives: These products often exhibit enhanced biological activities.
Reduced Triazole Derivatives: These derivatives may have different pharmacological properties compared to the parent compound.
N-Substituted Piperidine Derivatives: These compounds can be tailored for specific biological targets.
Scientific Research Applications
METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as psoralen and angelicin.
Triazole Derivatives: Compounds with triazole rings, such as fluconazole and itraconazole.
Piperidine Derivatives: Compounds with piperidine rings, such as piperine and risperidone.
Uniqueness
METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE is unique due to its combination of benzofuran, triazole, and piperidine rings, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C25H24N4O4S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 1-[2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H24N4O4S/c1-32-24(31)17-11-13-28(14-12-17)22(30)16-34-25-27-26-23(29(25)19-8-3-2-4-9-19)21-15-18-7-5-6-10-20(18)33-21/h2-10,15,17H,11-14,16H2,1H3 |
InChI Key |
QQYFFHNQGFFPNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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